molecular formula C17H18N4O2 B1662458 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide CAS No. 847387-93-3

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide

Cat. No.: B1662458
CAS No.: 847387-93-3
M. Wt: 310.35 g/mol
InChI Key: XRYOQOUJMQVCBW-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of imidazopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide typically involves the following steps:

    Formation of the imidazopyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyrimidine and an aldehyde or ketone.

    Substitution reactions:

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: This compound can be used in the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol
  • 4,4’-Dichlorobenzophenone

Uniqueness

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11(2)16(22)19-13-9-12(5-6-15(13)23-3)14-10-21-8-4-7-18-17(21)20-14/h4-11H,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYOQOUJMQVCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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